
tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 6-fluoro-4-(hydroxymethyl)pyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-fluoro-4-(carboxymethyl)pyridin-3-yl carbamate.
Reduction: Formation of 6-fluoro-4-(aminomethyl)pyridin-3-yl carbamate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The presence of the fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its carbamate group can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides.
作用机制
The mechanism of action of tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds and van der Waals interactions.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- 6-fluoro-4-(hydroxymethyl)pyridine
- tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to the presence of both the fluorine atom and the hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
属性
分子式 |
C11H15FN2O3 |
|---|---|
分子量 |
242.25 g/mol |
IUPAC 名称 |
tert-butyl N-[6-fluoro-4-(hydroxymethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-5,15H,6H2,1-3H3,(H,14,16) |
InChI 键 |
ROMRFFSCYZUGQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


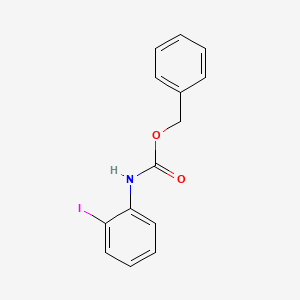
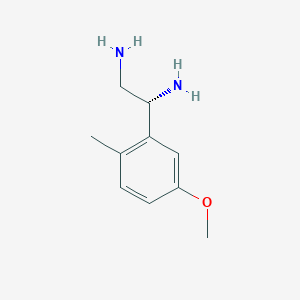

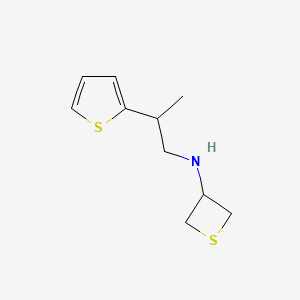
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)
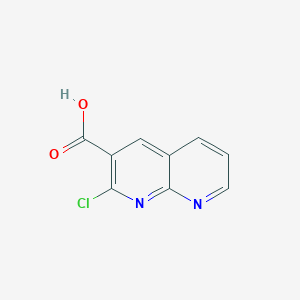

![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)

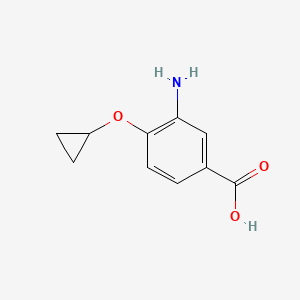


![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

